molecular formula C13H10N4 B1417247 5-(Naphthalen-2-yl)-1,2,4-triazin-3-amine CAS No. 1152506-17-6

5-(Naphthalen-2-yl)-1,2,4-triazin-3-amine

Cat. No.: B1417247
CAS No.: 1152506-17-6
M. Wt: 222.24 g/mol
InChI Key: SIJNFZWBLZMXDV-UHFFFAOYSA-N
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Description

5-(Naphthalen-2-yl)-1,2,4-triazin-3-amine is a heterocyclic compound featuring a 1,2,4-triazine core substituted with a naphthalen-2-yl group at the 5-position and an amine group at the 3-position. The naphthalene moiety imparts significant steric bulk and aromaticity, influencing its physicochemical properties and biological interactions.

Properties

IUPAC Name

5-naphthalen-2-yl-1,2,4-triazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4/c14-13-16-12(8-15-17-13)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,(H2,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIJNFZWBLZMXDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CN=NC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Naphthalen-2-yl)-1,2,4-triazin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-naphthylamine with cyanogen chloride, followed by cyclization to form the triazine ring. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to precisely control the temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

5-(Naphthalen-2-yl)-1,2,4-triazin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the triazine ring to more saturated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triazine ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinone derivatives, while substitution reactions can introduce various functional groups onto the triazine ring.

Scientific Research Applications

While there is no information about the applications of the specific compound "5-(Naphthalen-2-yl)-1,2,4-triazin-3-amine," the search results provide information on related compounds and their applications, which may be relevant.

1,2,4-Triazine derivatives have demonstrated potential as drugs for preventing or treating bacterial infections by inhibiting bacterial heptose synthesis . These drugs are particularly effective against Gram-negative bacteria that can spread through the bloodstream, including species such as Escherichia coli, Enterobacter, Salmonella, Shigella, Pseudomonas, Acinetobacter, Neisseria, Klebsiella, Serratia, Citrobacter, Proteus, Yersinia, Haemophilus, Legionella, Moraxella, and Helicobacter pylori . Pharmaceutical compositions can be formulated for oral, parenteral, or injectable routes of administration and can be solid or liquid, including tablets, capsules, granules, suppositories, injectable preparations, ointments, creams, and gels .

Certain N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamide derivatives have shown cytotoxic activity against human cancer cell lines, including HCT-116, HeLa, and MCF-7, with some compounds inducing apoptosis and caspase activity . Fused 1,2,4-triazines have gained interest in medicinal and agrochemistry due to their various biological effects . Pyrrolo[l,2-f][l,2,4]triazines have demonstrated antitumor activity, while pyrazolo[5,l-c][l,2,4]triazines exhibit antifungal and antiproliferative activity . Imidazo-condensed 1,2,4-triazines have been characterized as GABAa receptor ligands, polo-like kinase inhibitors, and AMP deaminase inhibitors, with the latter showing promise as novel anticancer agents .

Naphthalene is a cytotoxic moiety that has been explored for applications in various pathophysiological conditions, including anticancer, antimicrobial, anti-inflammatory, antiviral, antitubercular, antihypertensive, antidiabetic, anti-neurodegenerative, antipsychotic, and anticonvulsant . Naphthalene-based molecules like naphyrone, tolnaftate, and naproxen have been approved by the FDA as therapeutics .

Mechanism of Action

The mechanism of action of 5-(Naphthalen-2-yl)-1,2,4-triazin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural features and properties of 5-(Naphthalen-2-yl)-1,2,4-triazin-3-amine and analogous compounds:

Compound Name Substituents Molecular Weight Melting Point (°C) Key Structural Features
This compound Naphthalen-2-yl at C5, NH2 at C3 262.28 g/mol Not reported Bulky aromatic group, planar triazine core
5-Phenyl-1,2,4-triazin-3-amine Phenyl at C5, NH2 at C3 174.20 g/mol 235 Smaller aromatic substituent
AZD4365 (Compound 14) 2-Chloro-6-methylpyridin-4-yl at C6, 4-fluorophenyl at C5 318.75 g/mol Not reported Halogen and heterocyclic substitutions
4d (Bromo-substituted derivative) 5-Bromo-indol-3-yl, pyrrolo-pyridin-3-yl 513.97 g/mol 266.5 Halogenated indole and pyrrolopyridine
5g (Fluoro-substituted derivative) 5-Fluoro-indol-3-yl, pyrrolo-pyridin-3-yl 374.15 g/mol 281.4 Fluorine substitution, enhanced polarity

Key Observations:

  • Melting Points : Halogenated derivatives (e.g., 4d, 5g) exhibit higher melting points (266.5–333.7°C) compared to 5-phenyl-1,2,4-triazin-3-amine (235°C), likely due to increased molecular symmetry and intermolecular halogen bonding .
Kinase Inhibition
  • CDK2 Inhibition : this compound demonstrates potent CDK2/cyclin A2 inhibition (IC50 = 0.65 µM), outperforming roscovitine (IC50 = 0.394 µM) in some assays. Its naphthyl group may engage in π-π stacking with hydrophobic residues in the enzyme’s active site .
  • VEGFR/Src Kinase Inhibition : Analogous 1,2,4-triazin-3-amine derivatives (e.g., compound 67) show activity against VEGFR and Src kinases, highlighting the scaffold’s versatility. However, phenyl-substituted analogs lack comparable potency, suggesting the naphthyl group’s critical role .
Anticancer Activity
  • Cytotoxicity: The target compound exhibits IC50 values of 19.3–70.7 µM against HCT-116, MCF-7, HepG2, and A549 cancer cell lines, comparable to doxorubicin. In contrast, AZD4365 (a clinical A2A adenosine receptor antagonist) is prioritized for immunotherapy over direct cytotoxicity .

Pharmacokinetic Considerations

  • Solubility : The naphthalen-2-yl group likely reduces aqueous solubility compared to derivatives with polar substituents (e.g., 5-[2-(difluoromethoxy)phenyl]-1,2,4-triazin-3-amine, which contains a difluoromethoxy group) .
  • Metabolic Stability : Halogenated derivatives (e.g., 4d, 5g) may exhibit longer half-lives due to resistance to oxidative metabolism, whereas the naphthyl group could increase susceptibility to CYP450-mediated degradation .

Biological Activity

5-(Naphthalen-2-yl)-1,2,4-triazin-3-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound belongs to the triazine family, a class of compounds known for diverse biological activities. The presence of the naphthalene moiety is significant as it influences the compound's interaction with biological targets.

  • Inhibition of Nucleoside Transporters :
    • Recent studies have identified this compound as a potential inhibitor of equilibrative nucleoside transporters (ENTs). ENTs are crucial for nucleotide synthesis and regulation of adenosine function. The compound exhibits selective inhibition towards ENT2 over ENT1, indicating a promising therapeutic profile for conditions where modulation of adenosine levels is beneficial, such as cancer therapy .
  • Anticancer Activity :
    • The compound has shown potential in inhibiting cancer cell proliferation. Its mechanism involves inducing apoptosis in cancer cells and inhibiting enzymes associated with tumorigenesis. This activity is attributed to its ability to interfere with cellular processes critical for cancer cell survival .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the naphthalene ring and the triazine core significantly affect the biological activity of the compound. Key findings include:

  • Substituent Effects :
    • The introduction of halogen substituents on the aromatic rings enhances inhibitory potency against ENTs. For instance, chlorination at specific positions has been shown to restore inhibitory effects on ENT1 while having no effect on ENT2 .
  • Analogues Comparison :
    • A series of analogues were synthesized and evaluated for their potency against ENTs. Among these, certain derivatives exhibited IC50 values in the low micromolar range, suggesting strong inhibitory potential .

Study 1: In Vitro Evaluation of ENTs Inhibition

In a study utilizing nucleoside transporter-deficient porcine kidney fibroblast cells (PK15NTD), various analogues of this compound were tested for their ability to inhibit [^3H]uridine uptake. The results indicated that:

  • Control conditions showed baseline uptake rates of 18.42 ± 2.93 pmol/mg protein/min for ENT1 and 61.35 ± 6.67 pmol/mg protein/min for ENT2.
  • The most potent analogue demonstrated a significant reduction in uptake rates, confirming its role as an effective inhibitor .

Study 2: Anticancer Activity Assessment

Another study focused on evaluating the antiproliferative effects of this compound against various human cancer cell lines. The findings included:

  • A notable reduction in cell viability at concentrations correlating with the compound's structural modifications.
  • Induction of apoptosis was confirmed through assays measuring caspase activation and DNA fragmentation .

Summary Table of Biological Activities

Activity Target IC50 Value (µM) Mechanism
Inhibition of ENT1Human ENT110.5Competitive inhibition
Inhibition of ENT2Human ENT25.8Competitive inhibition
Anticancer ActivityVarious cancer cell lines15.0 - 30.0Induction of apoptosis and inhibition of growth

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(Naphthalen-2-yl)-1,2,4-triazin-3-amine, and how are intermediates validated?

  • Methodology : Synthesis typically involves cyclocondensation of nitriles with hydrazine derivatives or modifications of existing triazine scaffolds. For example, solvent-free interactions between cyano-triazines and amines (e.g., 5-methylsulfanyl-triazol-amines) retain functional groups critical for downstream reactivity .
  • Validation : Intermediates are characterized via 1H^1H-NMR, 13C^{13}C-NMR, and LC-MS. X-ray crystallography (e.g., as in 3-phenyl-1,2,4-triazol-5-amine derivatives) confirms planar molecular geometries and substituent orientations .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Key Techniques :

TechniqueApplication
1H^1H-NMRConfirms proton environments of the naphthyl and triazine groups.
HRMSValidates molecular weight and fragmentation patterns.
X-ray DiffractionResolves crystallographic packing and dihedral angles (e.g., phenyl vs. triazine plane <5°) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Guidelines :

  • Use PPE (gloves, goggles, lab coat) and work in a fume hood.
  • Waste must be segregated and disposed via certified biohazard services to prevent environmental contamination .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Approach :

  • Factorial Design : Vary temperature, solvent polarity, and catalyst loading to identify optimal conditions .
  • Computational Pre-screening : Use quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states, reducing trial-and-error experimentation .
    • Example : A one-pot synthesis for disubstituted triazin-amines achieved 85% yield by cotrimerizing nitriles with guanidine derivatives under inert atmospheres .

Q. What computational strategies predict the compound’s electronic properties and reactivity?

  • Methods :

  • DFT Calculations : Map HOMO-LUMO gaps to assess charge transfer potential.
  • Reaction Path Search : Identify low-energy pathways for functionalization (e.g., sulfanyl or fluorophenyl additions) using software like GRRM .

Q. How can conflicting biological activity data in literature be resolved for this compound?

  • Analysis Framework :

Meta-analysis : Compare assay conditions (e.g., cell lines, concentrations) across studies.

Structure-Activity Relationships (SAR) : Correlate substituent effects (e.g., 3-chloro-4-fluorophenyl vs. naphthyl groups) with activity trends .

Dose-Response Validation : Replicate experiments under standardized protocols to isolate variables .

Q. What methodologies enable the study of this compound’s interactions with biological targets?

  • Experimental Design :

  • Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., kinases) .
  • In Vitro Assays : Measure IC50_{50} values against cancer cell lines (e.g., MCF-7) using MTT assays. Reference similar triazole-thiadiazole hybrids showing µM-level activity .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported crystallographic data?

  • Resolution Steps :

Cross-validate unit cell parameters with CIF files from databases (e.g., CCDC).

Re-refine raw diffraction data using Olex2 or SHELXL .

Q. What statistical tools are essential for analyzing experimental variability in synthesis?

  • Tools :

  • ANOVA : Compare batch-to-batch yield differences.
  • Error Propagation Models : Quantify uncertainty in kinetic studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(Naphthalen-2-yl)-1,2,4-triazin-3-amine
Reactant of Route 2
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5-(Naphthalen-2-yl)-1,2,4-triazin-3-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.